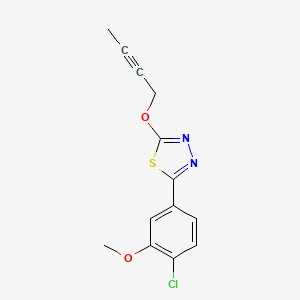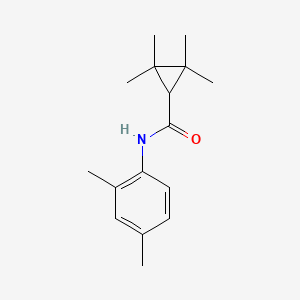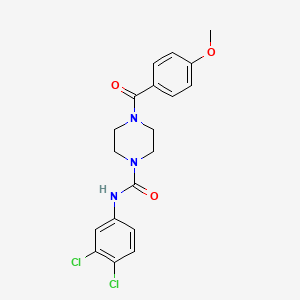![molecular formula C16H10ClFN4S B13372740 5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a chlorobenzyl group, a fluorine atom, and a thiol group attached to the triazinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and 8-fluoroindole.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents like thiourea or thiol-containing compounds.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzyl group.
Substitution: The fluorine atom and the chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced chlorobenzyl derivatives, and substituted triazinoindoles.
Scientific Research Applications
5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorine substitution but different core structure.
Sulflower: A heterocyclic compound with thiophene rings, sharing the sulfur component.
Uniqueness
5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific combination of functional groups and the triazinoindole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H10ClFN4S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-fluoro-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C16H10ClFN4S/c17-10-3-1-9(2-4-10)8-22-13-6-5-11(18)7-12(13)14-15(22)19-16(23)21-20-14/h1-7H,8H2,(H,19,21,23) |
InChI Key |
JSCKFYLKGWPLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)F)C4=NNC(=S)N=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
![N-[4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B13372685.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)

![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
